molecular formula C21H20N4O2 B2533110 N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954297-36-0

N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2533110
CAS No.: 954297-36-0
M. Wt: 360.417
InChI Key: NTYUQJKPYBEYHN-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-13-6-10-18(11-7-13)25-20(15-8-9-15)19(23-24-25)21(27)22-17-5-3-4-16(12-17)14(2)26/h3-7,10-12,15H,8-9H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYUQJKPYBEYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Compound Characteristics

PropertyValue
Molecular Weight 360.41 g/mol
Molecular Formula C21H20N4O2
LogP 4.1699
LogD 4.1667
Polar Surface Area 63.28 Ų
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1

Triazoles, including this compound, often exhibit their biological activity through interactions with various biological targets. The 1,2,3-triazole moiety is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which can enhance binding affinity to target proteins. The specific mechanism of action for this compound has not been extensively documented; however, related triazole compounds have demonstrated significant activity against a range of biological targets including enzymes and receptors involved in cancer and inflammation pathways .

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. For instance, studies have shown that triazole-based compounds can inhibit cell proliferation in various cancer cell lines. The activity is often linked to the presence of specific substituents on the triazole ring that enhance potency against cancer cells .

Antimicrobial Properties

Triazoles are recognized for their antimicrobial effects. The compound under consideration may share this property due to its structural characteristics. Triazoles have been reported to display activity against bacteria and fungi by disrupting cell membrane integrity or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been highlighted in several studies. These compounds can modulate inflammatory pathways by inhibiting key enzymes involved in the production of inflammatory mediators. This suggests that this compound may also possess similar capabilities .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazoles. Modifications on the phenyl rings or the triazole moiety can significantly impact potency and selectivity towards specific targets. For example:

  • Substituent Variations : The introduction of electron-withdrawing or electron-donating groups can enhance or diminish biological activity.
  • Ring Modifications : Alterations in the cyclopropyl group or the acetophenone moiety may influence pharmacokinetic properties such as solubility and permeability.

Case Studies and Research Findings

Recent studies have evaluated various triazole derivatives for their biological activities:

  • Anticancer Screening : A study reported that a series of triazole compounds exhibited IC50 values in the low micromolar range against HCT116 colon cancer cells, indicating strong anticancer potential .
  • Antimicrobial Testing : Another research highlighted that certain triazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .
  • In Vivo Studies : In vivo evaluations have indicated that some triazoles possess good oral bioavailability and exhibit reduced tumor growth in animal models when administered at therapeutic doses .

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with triazole rings can inhibit cancer cell proliferation through various mechanisms. For instance, derivatives of triazoles have shown promise in targeting specific cancer types, including breast and colorectal cancers. In vitro studies have demonstrated that similar triazole compounds exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 and HT-29, suggesting that N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide may also possess such activities .

Antimicrobial Properties

The antimicrobial potential of triazoles is well-documented. Compounds similar to this compound have been evaluated for their efficacy against various pathogens. For example, studies have shown that triazole derivatives exhibit antifungal activities against phytopathogenic fungi such as Rhizoctonia solani and Fusarium graminearum. The compound's structure may allow it to act effectively against these organisms .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of triazoles. Compounds within this class have been reported to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The structural modifications present in this compound could enhance its anti-inflammatory effects .

Fungicides

Due to their antifungal properties, triazoles are commonly used as fungicides in agriculture. The synthesis of novel triazole derivatives has led to the development of effective fungicides that control a range of crop diseases. Research has shown that compounds similar to this compound can be designed to target specific fungal pathogens while minimizing toxicity to plants .

Case Studies and Research Findings

Several studies have investigated the applications of triazole derivatives:

  • Anticancer Studies : A study demonstrated that synthesized triazole derivatives exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) with IC50 values indicating strong potential for further development .
  • Antifungal Efficacy : A series of 1,2,3-triazole phenylhydrazone derivatives were tested against various phytopathogenic fungi, showing promising results with EC50 values in the low microgram range .
  • Inflammation Inhibition : Research on related triazoles revealed their ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in inflammatory conditions .

Q & A

Q. What are the standard synthetic protocols for N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

Q. Which analytical techniques are most reliable for structural characterization of this compound, particularly in resolving stereochemical uncertainties?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement of crystal structures. High-resolution data (≤ 1.0 Å) resolves cyclopropane ring puckering and triazole planarity .
  • NMR spectroscopy : 2D NOESY or ROESY confirms spatial proximity of the 3-acetylphenyl and 4-methylphenyl groups .
  • Mass spectrometry (HRMS) : ESI-HRMS with <5 ppm error validates molecular formula (CₙHₘNₓOₖ) .

Workflow:

  • Recrystallize from ethanol/dichloromethane (3:1 v/v) for X-ray-quality crystals.
  • Validate SHELXL-refined structures using WinGX/ORTEP for thermal ellipsoid visualization .
  • Cross-reference NMR (¹³C DEPT) with PubChem data for substituent assignments .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data in assays targeting kinase inhibition?

Methodological Answer: Contradictions may arise from assay conditions or target promiscuity. Mitigation strategies include:

  • Orthogonal assays : Validate hits using SPR (binding affinity) and enzymatic assays (IC₅₀) .
  • Control experiments : Use known kinase inhibitors (e.g., staurosporine) to benchmark activity .
  • Statistical modeling : Apply multivariate analysis (e.g., PCA) to distinguish true activity from assay noise .

Case Study: A triazole derivative showed IC₅₀ = 2.1 µM in a fluorescence-based assay but no activity in radiometric assays. Further investigation revealed fluorescence quenching by the acetylphenyl group, highlighting the need for orthogonal validation .

Q. What computational approaches are recommended to predict the compound’s binding mode with cytochrome P450 enzymes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of CYP3A4 (PDB: 4NY4) to model ligand orientation. Include flexible residues (e.g., Phe304) during docking .
  • MD simulations : Run 100 ns simulations in GROMACS to assess binding stability; analyze RMSD and hydrogen bond persistence .
  • QM/MM calculations : Apply Gaussian09 for DFT-level optimization of the triazole-enzyme interaction energy .

Validation: Cross-check computational predictions with experimental metabolic stability data (e.g., microsomal half-life) .

Q. How can crystallographic data be leveraged to resolve ambiguities in the compound’s solid-state conformation?

Methodological Answer:

  • High-resolution refinement : Use SHELXL to model disorder in the cyclopropane ring. Apply ISOR and DELU restraints for anisotropic displacement parameters .
  • Hirshfeld surface analysis : Identify close contacts (e.g., C–H⋯O) influencing crystal packing. Compare with similar triazole derivatives using CrystalExplorer .
  • Twinned data handling : For overlapping reflections, refine using SHELXL’s TWIN/BASF commands .

Example: A related compound (C29H25N5O3) showed β = 106.27° in monoclinic P21/c, with key torsion angles resolved via SHELXL .

Q. What strategies are effective in optimizing the compound’s solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Co-solvent systems : Use 10% DMSO in PBS (pH 7.4) for aqueous solubility enhancement .
  • Salt formation : Screen with HCl or sodium bicarbonate to ionize the carboxamide group .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

Validation Metrics:

  • Measure logP via HPLC (C18 column, acetonitrile/water gradient) .
  • Compare experimental solubility (mg/mL) with ChemAxon predictions .

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